Cinnamoyl-coa

Übersicht

Beschreibung

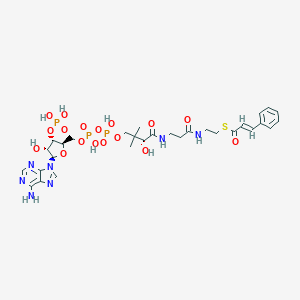

Cinnamoyl-coenzyme A is an intermediate in the phenylpropanoid metabolic pathway. It plays a crucial role in the biosynthesis of lignin, a complex polymer that provides structural support to plants. This compound is formed by the esterification of cinnamic acid with coenzyme A, a process catalyzed by the enzyme 4-coumarate-CoA ligase.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinnamoyl-coenzyme A can be synthesized through the enzymatic reaction involving 4-coumarate-CoA ligase. This enzyme catalyzes the conversion of cinnamic acid to cinnamoyl-coenzyme A in the presence of adenosine triphosphate and coenzyme A. The reaction conditions typically involve a buffered solution at a pH of around 7.5, with the presence of magnesium ions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, cinnamoyl-coenzyme A is produced using recombinant DNA technology. The genes encoding 4-coumarate-CoA ligase are inserted into bacterial or yeast cells, which are then cultured in large bioreactors. The enzyme is harvested and purified, and the reaction is carried out under controlled conditions to produce cinnamoyl-coenzyme A in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Cinnamoyl-coenzyme A undergoes several types of chemical reactions, including:

Reduction: Catalyzed by cinnamoyl-CoA reductase, converting cinnamoyl-coenzyme A to cinnamaldehyde.

Oxidation: Involving the conversion of cinnamoyl-coenzyme A to various hydroxycinnamoyl derivatives.

Substitution: Where the coenzyme A moiety can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Requires NADPH as a reducing agent and is typically carried out at a neutral pH.

Oxidation: Often involves molecular oxygen or hydrogen peroxide as oxidizing agents.

Substitution: Can be facilitated by nucleophilic reagents under basic conditions.

Major Products

Reduction: Produces cinnamaldehyde.

Oxidation: Yields hydroxycinnamoyl derivatives.

Substitution: Results in various cinnamate esters.

Wissenschaftliche Forschungsanwendungen

Cinnamoyl-coenzyme A has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various aromatic compounds.

Biology: Plays a role in the study of plant metabolism and lignin biosynthesis.

Medicine: Investigated for its potential antioxidant and antimicrobial properties.

Industry: Utilized in the production of bio-based materials and as a biochemical marker in plant breeding programs.

Wirkmechanismus

Cinnamoyl-coenzyme A exerts its effects primarily through its role as a substrate in enzymatic reactions. It binds to the active site of enzymes such as cinnamoyl-CoA reductase, where it undergoes reduction to form cinnamaldehyde. This process involves the transfer of electrons from NADPH to cinnamoyl-coenzyme A, facilitated by specific amino acid residues in the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Cinnamoyl-coenzyme A is unique in its role in the phenylpropanoid pathway. Similar compounds include:

Feruloyl-coenzyme A: Involved in the biosynthesis of ferulic acid derivatives.

Coumaroyl-coenzyme A: Participates in the formation of coumaric acid derivatives.

Sinapoyl-coenzyme A: Plays a role in the synthesis of sinapic acid derivatives.

These compounds share similar biosynthetic pathways but differ in their specific roles and the types of products they generate. Cinnamoyl-coenzyme A is distinct in its involvement in the initial steps of lignin biosynthesis, making it a critical component in the formation of plant cell walls.

Biologische Aktivität

Cinnamoyl-CoA is a crucial intermediate in the biosynthesis of lignin, a complex polymer that provides structural support and protection in plants. This compound is primarily involved in the phenylpropanoid pathway, which is essential for producing various secondary metabolites, including flavonoids, tannins, and lignin. The biological activity of this compound is largely mediated through its conversion by specific enzymes, particularly this compound reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). This article explores the biological activity of this compound, focusing on its enzymatic interactions, effects on plant physiology, and potential applications in biotechnology.

This compound Reductase (CCR)

CCR catalyzes the reduction of hydroxythis compound esters to hydroxycinnamaldehydes using NADPH as a reducing agent. This reaction represents a critical step in the lignin biosynthetic pathway. The specificity and efficiency of CCR vary depending on the substrate:

| Substrate | Enzyme | Activity Level |

|---|---|---|

| Feruloyl-CoA | SbCCR1 | High |

| Caffeoyl-CoA | SbCCR1 | Moderate |

| p-Coumaroyl-CoA | SbCCR2 | High |

Studies have shown that CCR from Sorghum bicolor exhibits a higher affinity for feruloyl-CoA compared to other substrates, indicating its pivotal role in producing guaiacyl units in lignin synthesis .

Cinnamyl Alcohol Dehydrogenase (CAD)

Following the action of CCR, CAD further reduces hydroxycinnamaldehydes to their corresponding alcohols. This sequential enzymatic action is vital for the polymerization of lignin precursors into the lignin structure, which is essential for plant integrity and defense mechanisms against pathogens .

Lignin Biosynthesis

Lignin plays a significant role in plant defense and structural integrity. By regulating the expression of CCR and CAD genes, plants can modulate lignin production in response to environmental stresses or pathogen attacks. For instance, down-regulation of CCR in Solanum lycopersicum resulted in reduced lignin content but increased levels of soluble phenolics, enhancing the antioxidant capacity of the plant extracts .

Case Study: Transgenic Plants

Transgenic approaches have been employed to study the effects of altered CCR expression on lignin biosynthesis. In one study, tomato plants with reduced CCR expression showed a significant decrease in lignin content while accumulating higher levels of beneficial phenolic compounds like chlorogenic acid and rutin. These findings underscore the potential for manipulating this compound metabolic pathways to enhance plant resilience and nutritional value .

Bioenergy Production

This compound's role in lignin biosynthesis positions it as a target for genetic engineering aimed at improving bioenergy crops. By reducing lignin content through targeted down-regulation of CCR and CAD genes, researchers aim to enhance cellulose accessibility for enzymatic hydrolysis, thereby increasing biofuel yields from plant biomass .

Antimicrobial Properties

Emerging research indicates that monolignols produced via this compound pathways may possess antimicrobial properties. The accumulation of these compounds during pathogen attack suggests a dual role for lignin precursors: structural support and chemical defense against microbial threats .

Eigenschaften

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNVHNHITFVWIX-KZKUDURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030398 | |

| Record name | Cinnamoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76109-04-1 | |

| Record name | Coenzyme A, S-[(2E)-3-phenyl-2-propenoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76109-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINNAMOYL-COA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVQ9P5RAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.